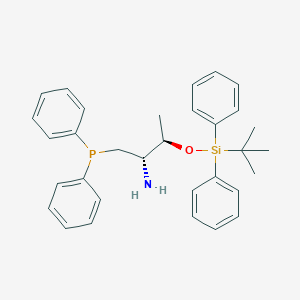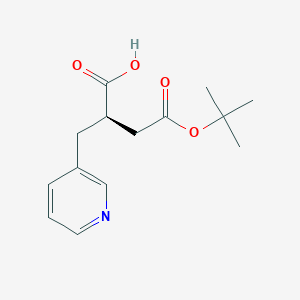
(R)-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is a synthetic organic compound with a complex structure that includes a tert-butoxy group, a pyridin-3-ylmethyl group, and a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the carboxylic acid group, followed by the introduction of the pyridin-3-ylmethyl group through a nucleophilic substitution reaction. The tert-butoxy group is then introduced via a tert-butylation reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its ability to undergo various chemical reactions makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid is investigated for its potential therapeutic applications. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid involves its interaction with specific molecular targets. The pyridin-3-ylmethyl group allows it to bind to certain enzymes or receptors, modulating their activity. The tert-butoxy group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-2-ylmethyl)butanoic acid: Similar structure but with the pyridinyl group at a different position.
®-4-(tert-Butoxy)-4-oxo-2-(pyridin-4-ylmethyl)butanoic acid: Similar structure but with the pyridinyl group at a different position.
®-4-(tert-Butoxy)-4-oxo-2-(quinolin-3-ylmethyl)butanoic acid: Similar structure but with a quinolinyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of ®-4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-12(16)8-11(13(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,17,18)/t11-/m1/s1 |
Clave InChI |
VRXRFPDPGBZNDO-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](CC1=CN=CC=C1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)CC(CC1=CN=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


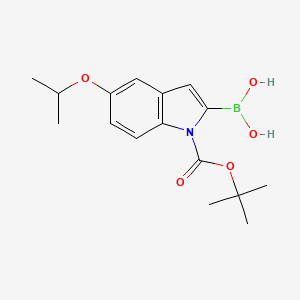
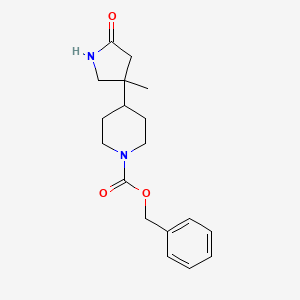

![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)
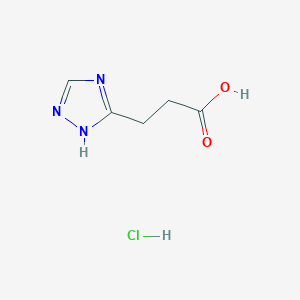
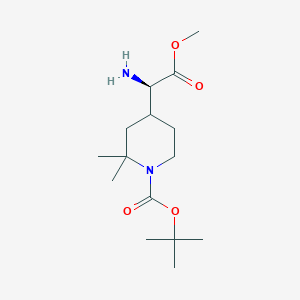

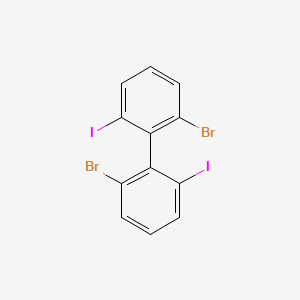
![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
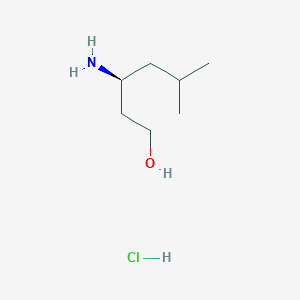
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)

